![molecular formula C18H15N3O2S2 B2859183 (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 1021219-28-2](/img/structure/B2859183.png)
(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamics Simulation Studies
The corrosion inhibition performance of similar thiazole and thiadiazole derivatives on iron metal was predicted using density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insights into the interactions between metal surfaces and inhibitors, showcasing the potential of compounds like "(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile" in corrosion resistance applications (Kaya et al., 2016).
Crystal Structure Analysis
A study on the synthesis and crystal structure of a compound with a similar structure, involving 3,4-dimethoxyphenyl and thiophene groups, was conducted. Through single-crystal X-ray diffraction studies, insights into the molecular and crystal structure were gained, revealing the potential of such compounds in the development of new materials or pharmaceuticals (Prabhuswamy et al., 2016).
Photophysical and Physicochemical Investigation
Research involving novel pyrazoline derivatives, including dimethoxyphenyl groups, highlighted their use as fluorescent chemosensors for metal ion detection, such as Fe3+. These studies underline the compound's significance in developing sensitive and selective sensors for environmental and biological applications (Khan, 2020).
Intramolecular Hydrogen Bonds Study
The intramolecular hydrogen bonding in thiazole derivatives, similar in structure to the compound , was analyzed. Such studies help understand the molecular behavior and stability of these compounds, contributing to the design of molecules with desired chemical properties (Castro et al., 2007).
Synthesis and Antioxidant Activity
The synthesis and evaluation of methoxy- and hydroxyl-substituted amino chalcones, which share structural similarities with the compound of interest, demonstrate potential applications in developing antioxidant agents. Such compounds could be valuable in pharmaceutical formulations to combat oxidative stress-related diseases (Sulpizio et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-22-15-6-5-13(8-16(15)23-2)20-10-12(9-19)18-21-14(11-25-18)17-4-3-7-24-17/h3-8,10-11,20H,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSAPQELJOODA-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

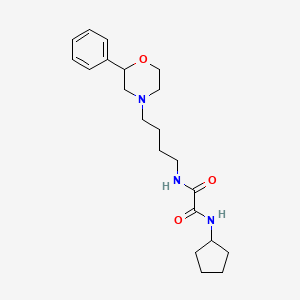
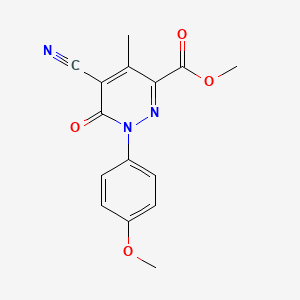
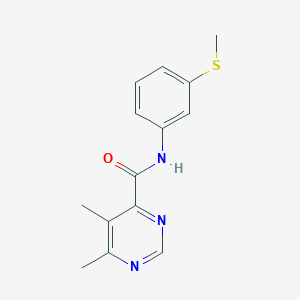
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2859108.png)
![Ethyl 6-(2-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2859109.png)
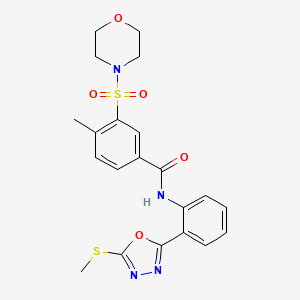

![N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine](/img/structure/B2859112.png)
![N-benzyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2859115.png)
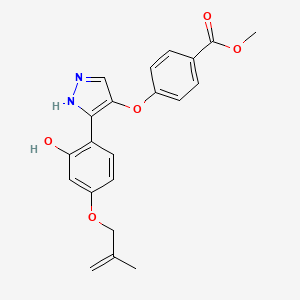
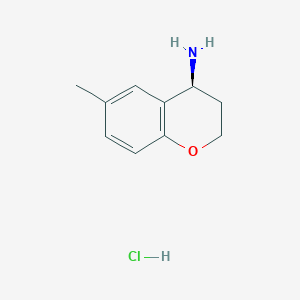
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2859119.png)
![5-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2859120.png)
![2-[[(1R,2R)-2-Hydroxycyclobutyl]amino]pyridine-4-carbonitrile](/img/structure/B2859121.png)